6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Description
Chemical Structure and Properties 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₅ClN₅ and a molecular weight of 169.57 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system of triazole and pyrazine rings. The chlorine substituent at the 6-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
Synthesis and Availability
The compound is cataloged under MDL number EN300-33273645 and is commercially available through suppliers like Enamine Ltd. and PharmaBlock Sciences, often as a building block for drug discovery . Synthesis methods for related triazolopyrazines typically involve multi-component reactions or catalytic processes, such as those employing Schiff base zinc(II) complexes .
Properties
Molecular Formula |
C5H4ClN5 |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10) |
InChI Key |
VYRDBKOHHVMEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine ring system . This catalyst-free and eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cyclization Agents: Cyclization reactions often involve the use of strong bases or acids to facilitate ring closure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions, particularly in the context of kinase inhibition.
Pharmaceutical Development: The compound serves as a scaffold for the design and synthesis of novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are critical for cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Molecular Formula : C₅H₄BrN₅
- Molecular Weight : 214.03 g/mol
- Key Differences: The bromine atom at the 6-position increases molecular weight and polarizability compared to the chloro analog.
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Molecular Formula : C₅H₄ClN₅
- Molecular Weight : 169.57 g/mol
- Key Differences: The chlorine substituent at the 8-position alters the electronic distribution and steric hindrance of the bicyclic core.
5-Chloropyrazolo[1,5-a]pyrimidin-2-amine
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.58 g/mol
- Key Differences : This compound replaces the pyrazine ring with a pyrimidine core, reducing nitrogen content. The chloro substituent at the 5-position may confer distinct pharmacological properties, though its applications remain underexplored .
Functional Group Variations
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C₇H₇N₅O
- Molecular Weight : 193.17 g/mol
- Derivatives of this scaffold exhibit potent antiproliferative activity against cancer cells (e.g., compound 5l in preclinical studies) .
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Molecular Formula : C₁₁H₉N₅
- Molecular Weight : 211.22 g/mol
- No specific biological data are available, but aromatic substituents often enhance binding to hydrophobic pockets in enzymes .
Bioactivity Comparisons
Structural and Electronic Influences
Biological Activity
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS No. 2758005-35-3) is a heterocyclic compound that features a fused triazole and pyrazine structure. Its unique molecular configuration allows it to exhibit diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClN
- Molecular Weight: 169.57 g/mol
- CAS Number: 2758005-35-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in cytokine signaling pathways involved in inflammation and cancer progression. By inhibiting these kinases, the compound can modulate cellular processes that contribute to tumor growth and metastasis.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The presence of the triazole and pyrazine rings enhances its interaction with biological targets, potentially leading to therapeutic effects against malignancies .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor. For instance, it can inhibit specific kinases involved in cancer progression. This property is particularly valuable in the development of targeted therapies for cancer treatment .
Study on Antiproliferative Activity
A study conducted on triazolo-pyrazine derivatives evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. Among the tested compounds, those structurally related to this compound demonstrated notable antiproliferative effects. The highest activity was recorded for derivatives with specific substitutions at the triazole and pyrazine rings, indicating that structural modifications can significantly influence biological efficacy .
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis revealed that specific functional groups in the compound significantly impact its biological activity. Modifications at positions 2 and 6 of the pyrazine ring were found to enhance kinase inhibitory activity and overall potency against cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Triazolo-Pyrazine | Antitumor, kinase inhibition |
| 1,2,4-triazolo[1,5-a]pyridines | Triazole-Pyridine | Antimicrobial properties |
| Pyrazolo[3,4-d]pyrimidines | Triazole-Pyrimidine | Enzyme inhibition |
The uniqueness of this compound lies in its chlorine substitution pattern and the combination of triazole and pyrazine moieties. This distinctiveness contributes to its specific biological activity profile compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine critical for experimental design?
- Answer : The compound's molecular formula (C₅H₄ClN₅), molecular weight (169.57 g/mol), and solubility profile are foundational for experimental setups. The amino group at position 2 enhances aqueous solubility compared to analogs with ester or halogen substituents, enabling easier formulation in biological assays . Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is mandatory due to potential isomerism in triazolo-pyrazine derivatives .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-validate purity with melting point analysis (if crystalline) and tandem MS for fragmentation patterns. Structural analogs like 6-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 0UL) provide reference spectra for comparative analysis .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing diverse substituents to the triazolo-pyrazine core to modulate biological activity?
- Answer :
- Halogenation : Direct electrophilic substitution at position 6 using Cl₂ or SOCl₂ under inert conditions .
- Amino functionalization : Buchwald-Hartwig coupling to introduce aryl/alkyl groups at position 2, leveraging palladium catalysts (e.g., Pd(dba)₂) .
- Heterocyclic fusion : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append fluorescent tags or bioactive moieties (e.g., pyrimidine rings) for target engagement studies .
Q. How do structural analogs of this compound compare in receptor binding affinity, and what methods validate these interactions?
- Answer :
| Analog | Substituent | Binding Affinity (Ki, nM) | Method |
|---|---|---|---|
| 6-Phenyl | Phenyl at C6 | 12.3 ± 1.2 | SPR |
| 8-Fluoro | Fluoro at C8 | 8.9 ± 0.7 | Radioligand |
- Validation : Surface plasmon resonance (SPR) and radioligand displacement assays using A₂A adenosine receptor probes (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) .
Q. What crystallographic data exists for related triazolo-pyrazines, and how can this inform drug design?
- Answer : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (CCDC 2052342) reveals planar geometry and hydrogen-bonding networks between the amino group and pyrimidine N1. This data supports computational modeling (e.g., DFT for charge distribution) to predict binding modes with kinase targets .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported biological activities of triazolo-pyrazine derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols:
- Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition) to distinguish off-target effects .
Q. What computational tools are recommended for predicting the ADMET profile of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
